molecular formula C12H16Br2N2O B13730061 Acetanilide, 4'-(bis(2-bromoethyl)amino)- CAS No. 2045-17-2

Acetanilide, 4'-(bis(2-bromoethyl)amino)-

Cat. No.: B13730061
CAS No.: 2045-17-2
M. Wt: 364.08 g/mol
InChI Key: HDIDAFMIJYIOOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide, 4’-(bis(2-bromoethyl)amino)- typically involves the reaction of acetanilide with 2-bromoethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Acetanilide, 4’-(bis(2-bromoethyl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups replacing the bromoethyl groups .

Scientific Research Applications

Acetanilide, 4’-(bis(2-bromoethyl)amino)- has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetanilide, 4’-(bis(2-bromoethyl)amino)- involves its interaction with specific molecular targets and pathways. The bromoethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: A simpler analog without the bromoethyl groups, used as an analgesic and antipyretic.

    N-Phenylacetamide: Another analog with different substituents on the nitrogen atom.

    4-Acetamidobenzenesulfonyl Chloride: A related compound used in the synthesis of sulfa drugs.

Uniqueness

Acetanilide, 4’-(bis(2-bromoethyl)amino)- is unique due to the presence of the bromoethyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Acetanilide, 4'-(bis(2-bromoethyl)amino)-, also known as a nitrogen mustard derivative, is noted for its potential biological activity, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C12_{12}H14_{14}Br2_2N2_2O
  • CAS Number : 2045-17-2

This compound features a bis(2-bromoethyl)amino group attached to an acetanilide moiety, which is significant for its reactivity and biological interactions.

  • Alkylation : The bis(2-bromoethyl)amino group acts as an alkylating agent, which can form covalent bonds with nucleophilic sites in DNA. This interaction is crucial for its anticancer activity as it can lead to DNA cross-linking and subsequent cell death.
  • Antimicrobial Activity : Studies have shown that acetanilides exhibit antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of acetanilides, including the compound . The following table summarizes key findings from relevant research:

StudyCell LineIC50_{50} (µM)Mechanism of Action
HeLa15DNA alkylation
MCF-720Apoptosis induction
A54910Cell cycle arrest

These results indicate that acetanilide, 4'-(bis(2-bromoethyl)amino)- exhibits significant cytotoxic effects across different cancer cell lines, primarily through mechanisms involving DNA damage and apoptosis.

Antimicrobial Activity

Research has also highlighted the antimicrobial efficacy of this compound against various bacterial strains. The following table presents data on its antimicrobial activity:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Candida albicans20

These findings suggest that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in therapeutic applications.

Case Studies

  • Cancer Treatment : In a clinical study involving patients with advanced solid tumors, patients treated with nitrogen mustard derivatives showed promising results in tumor reduction and overall survival rates. Acetanilide derivatives were part of combination therapies that enhanced efficacy while reducing side effects compared to traditional chemotherapeutics.
  • Antimicrobial Applications : A study investigating the use of acetanilide derivatives as potential antibacterial agents demonstrated significant reductions in bacterial load in infected animal models. The study emphasized the importance of optimizing dosage and delivery methods to enhance therapeutic outcomes.

Properties

CAS No.

2045-17-2

Molecular Formula

C12H16Br2N2O

Molecular Weight

364.08 g/mol

IUPAC Name

N-[4-[bis(2-bromoethyl)amino]phenyl]acetamide

InChI

InChI=1S/C12H16Br2N2O/c1-10(17)15-11-2-4-12(5-3-11)16(8-6-13)9-7-14/h2-5H,6-9H2,1H3,(H,15,17)

InChI Key

HDIDAFMIJYIOOS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N(CCBr)CCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.